molecular formula C19H19ClN6O3S2 B5223441 5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B5223441
M. Wt: 479.0 g/mol
InChI Key: JCNQRDUVNUYGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 5 with chlorine, position 2 with an ethylsulfanyl group (-S-C₂H₅), and position 4 with a carboxamide moiety. The carboxamide nitrogen is linked to a phenyl ring bearing a sulfamoyl group (-SO₂-NH-) connected to a 2,6-dimethylpyrimidine ring. The ethylsulfanyl group may enhance lipophilicity, while the dimethylpyrimidine sulfamoyl substituent could influence receptor binding affinity, similar to glibenclamide derivatives .

Properties

IUPAC Name

5-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-ethylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O3S2/c1-4-30-19-21-10-15(20)17(25-19)18(27)24-13-5-7-14(8-6-13)31(28,29)26-16-9-11(2)22-12(3)23-16/h5-10H,4H2,1-3H3,(H,24,27)(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNQRDUVNUYGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-6-methylpyrimidine with 2-(tributylstannyl)pyridine, followed by aldol condensation with an appropriate aromatic aldehyde . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated intermediates.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dichloromethane, and other organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrimidine-carboxamide derivatives with modifications in sulfamoyl, sulfanyl, and aryl groups. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₉H₂₀ClN₅O₃S₂ 465.98* - 2-(Ethylsulfanyl)
- 4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl
Potential sulfonylurea receptor ligand
5-chloro-N-(4-(N-(cyclohexyl carbamoyl)sulfamoyl)phenethyl)-2-methoxybenzamide (CAS: N/A) C₂₃H₂₈ClN₃O₅S 494.0 - Cyclohexyl carbamoyl sulfamoyl
- 2-methoxybenzamide
Antidiabetic research; low water solubility
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide (901660-08-0) C₂₀H₁₇Cl₂N₃OS 418.3 - 4-Chlorobenzylsulfanyl
- 2,6-dimethylphenyl
Structural analog; no reported bioactivity
5-chloro-2-(ethylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide (879931-24-5) C₁₈H₂₁ClN₄O₃S₂ 441.0 - Piperidin-1-ylsulfonyl phenyl
- Ethylsulfanyl
Higher polarity due to piperidine group
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide (874146-69-7) C₁₅H₁₁ClFN₅O₃S₂ 427.86 - 4-Fluorobenzylsulfonyl
- Thiadiazolyl
Enhanced electron-withdrawing effects

Key Observations :

Sulfamoyl Group Variations: The target compound’s 2,6-dimethylpyrimidine sulfamoyl group contrasts with cyclohexyl carbamoyl (in ) and piperidin-1-ylsulfonyl (in ).

Sulfanyl vs. Sulfonyl Modifications :

  • Ethylsulfanyl in the target compound and vs. sulfonyl in . Sulfonyl groups increase oxidation state and polarity, possibly altering metabolic stability .

Aryl Substitutions :

  • The 4-chlorophenyl group in vs. the 4-sulfamoylphenyl in the target compound. Chlorine substituents enhance electronegativity, while sulfamoyl groups offer hydrogen-bonding sites .

Compounds like with fluorobenzyl and thiadiazolyl groups may exhibit improved pharmacokinetics due to fluorine’s metabolic stability and thiadiazole’s aromatic heterocycle .

Table 2: Physicochemical Properties

Compound Solubility (Reported) LogP* (Estimated)
Target Compound Not reported ~3.5 (highly lipophilic)
Glibenclamide analog Insoluble in water; soluble in CH₂Cl₂ 4.1
5-chloro-2-(ethylsulfanyl)-... Not reported ~2.8 (moderate)
5-Chloro-2-((4-fluorobenzyl)sulfonyl)... Not reported ~1.9 (polar)

*LogP values estimated using fragment-based methods.

Biological Activity

5-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a novel compound with potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant studies that highlight its pharmacological properties.

Chemical Structure

The compound's structure is characterized by:

  • Chlorine atom at the 5-position of the pyrimidine ring.
  • Sulfamoyl group attached to a phenyl ring.
  • Ethylsulfanyl group at the 2-position of the pyrimidine.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in critical cellular pathways. Preliminary research suggests that it may function through the following mechanisms:

  • Inhibition of Microtubule Polymerization : Similar to other sulfonamide derivatives, it may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation .
  • Targeting Oncogenic Pathways : The compound may interfere with key oncogenic signaling pathways by inhibiting protein kinases involved in tumor growth and metastasis .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Inhibition of tubulin polymerization
MDA-MB-231 (Breast Cancer)10.0Cell cycle arrest at G2/M phase
Caco-2 (Colorectal Cancer)15.0Inhibition of oncogenic signaling pathways
HCT-116 (Colorectal Cancer)14.0Induction of apoptosis

Selectivity and Toxicity

The selectivity index for this compound indicates a favorable therapeutic window, particularly against breast and colorectal cancer cell lines compared to normal cells. For instance, the compound showed lower cytotoxicity towards normal retinal-pigmented epithelial cells (hTERT-RPE1), suggesting a degree of selectivity for cancerous cells .

Case Studies

  • In Vitro Studies : A study evaluating various sulfonamide derivatives found that compounds similar to this compound exhibited potent antiproliferative effects across multiple cancer types, with specific compounds showing enhanced efficacy against hormone-dependent breast cancer cells .
  • Molecular Docking Studies : Computational studies indicated that this compound can effectively bind to the colchicine-binding site on tubulin, supporting its role in disrupting microtubule dynamics and leading to cell cycle arrest .

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity (e.g., DMF or dichloromethane), and pH to avoid side reactions. Key steps include sulfonamide coupling and pyrimidine ring functionalization. Post-synthesis purification via HPLC and structural validation using 1H^1H-NMR and 13C^{13}C-NMR are essential to confirm purity (>95%) and identity. Reaction intermediates should be monitored using TLC or LC-MS to optimize yield .

Q. How can the molecular structure be validated experimentally?

X-ray crystallography is the gold standard for resolving the 3D structure, particularly to confirm the spatial arrangement of the sulfamoyl and ethylsulfanyl groups. Computational methods (DFT or molecular docking) can supplement experimental data to predict electronic properties and steric interactions. Comparative analysis of experimental and calculated 1H^1H-NMR shifts (e.g., using Gaussian or ADF software) helps verify substituent positions .

Q. What analytical techniques are recommended for characterizing stability under varying conditions?

Accelerated stability studies in buffers (pH 1–10) and thermal gravimetric analysis (TGA) can assess degradation pathways. HPLC-UV/MS monitors decomposition products, while FT-IR identifies functional group integrity. For photostability, exposure to UV-Vis light (ICH Q1B guidelines) with periodic sampling is advised .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

Discrepancies may arise from assay-specific conditions (e.g., cell permeability vs. target binding affinity). Use orthogonal assays:

  • Surface plasmon resonance (SPR) for direct binding kinetics (KdK_d, konk_{on}, koffk_{off}).
  • Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH\Delta H, ΔS\Delta S).
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells. Cross-validate with structural analogs to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Solubility limitations due to hydrophobic groups (e.g., ethylsulfanyl) can be addressed via:

  • Co-solvent systems : PEG-400/water or cyclodextrin inclusion complexes.
  • Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility.
  • Nanoformulation : Lipid-based nanoparticles (LNPs) or micelles to enhance bioavailability. Table: Solubility enhancement methods and efficacy (example data):
MethodSolubility (µg/mL)Bioavailability (%)
PEG-400 (20%)12045
HP-β-CD complex35060
LNP encapsulation90085

Q. How can computational modeling guide SAR studies for target selectivity?

  • Molecular dynamics (MD) simulations : Analyze binding pocket flexibility (RMSD < 2 Å) to predict off-target effects.
  • Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., chloro vs. fluoro analogs).
  • Pharmacophore mapping : Identify critical H-bond acceptors (pyrimidine N) and hydrophobic regions (ethylsulfanyl) for scaffold optimization .

Methodological Design Questions

Q. What experimental design principles apply to reaction optimization?

Use Design of Experiments (DoE) to minimize trial-and-error:

  • Central composite design (CCD) for temperature, solvent ratio, and catalyst loading.
  • Response surface methodology (RSM) to model yield and purity trade-offs. Example factors:
FactorLow LevelHigh LevelOptimal Range
Temperature (°C)6010080–85
Solvent (DMF:H2O)9:17:38:2
Reaction time (h)122418

Q. How to address low reproducibility in biological assays?

  • Standardize cell lines (e.g., STR profiling) and passage numbers.
  • Include positive controls (e.g., known inhibitors) and internal standards (e.g., fluorescent dyes for plate normalization).
  • Pre-treat compounds with DMSO < 0.1% to avoid solvent toxicity artifacts .

Data Analysis & Interpretation

Q. How to resolve conflicting IC50 values in enzyme vs. cell-based assays?

  • Membrane permeability : Measure logP (experimental: 3.2) and P-gp efflux ratios.
  • Protein binding : Use equilibrium dialysis to assess free fraction (fuf_u).
  • Metabolic stability : Incubate with liver microsomes (human vs. rodent) to identify species-specific differences .

Q. What statistical methods validate significance in dose-response studies?

  • Nonlinear regression (four-parameter logistic model) to calculate EC50/IC50.
  • ANOVA with Tukey’s post-hoc test for multi-group comparisons.
  • Bootstrap resampling (n=10,000 iterations) to estimate confidence intervals for potency metrics .

Advanced Applications

Q. Can this compound serve as a covalent inhibitor?

The ethylsulfanyl group may act as a leaving group for covalent bond formation. Confirm via:

  • Mass spectrometry : Detect adducts with target cysteine residues.
  • Kinetic selectivity assays : Compare kinact/Kik_{inact}/K_i ratios against non-covalent analogs.
  • X-ray crystallography : Resolve covalent adduct formation in the binding pocket .

Q. How to design derivatives for improved metabolic stability?

  • Deuterium incorporation : Replace labile H atoms (e.g., benzylic positions).
  • Bioisosteric replacement : Swap ethylsulfanyl with trifluoromethylthio (CF3S-) to reduce CYP450 metabolism.
  • Prodrug strategies : Introduce ester moieties for slow hydrolysis in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.